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Beta-Amyloid (23-37)

Cat. No.: B1578749
M. Wt: 1430.7
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (23-37) peptide is a strategically defined fragment of the full-length Amyloid-β protein, encompassing a region critical for the stability and molecular architecture of amyloid fibrils. This sequence contains the turn at positions 23-28, which includes the essential salt bridge formed between Asp23 and Lys28 that acts as a key stabilizer for the hairpin-like, cross-β sheet structure typical of amyloid fibrils . Furthermore, the C-terminal segment of this peptide contributes to hydrophobic interactions that are known to be a fundamental driving force in the self-assembly and stability of amyloid aggregates through tightly packed steric zippers . This peptide is an invaluable tool for researchers dissecting the molecular mechanisms of protein aggregation. It allows for focused studies on specific sub-processes within the complex aggregation pathway, such as the role of secondary nucleation , a catalytic cycle where the surface of existing fibrils generates new toxic oligomers . Due to its truncated nature, Beta-Amyloid (23-37) is also widely used in high-throughput screening campaigns to identify and characterize novel inhibitors of Aβ aggregation , as it presents a primary target site for potential therapeutic molecules . Its applications extend to biophysical studies, including solid-state NMR and X-ray crystallography, to resolve high-resolution structures of amyloid motifs without the complexity of the full-length protein . For all these reasons, Beta-Amyloid (23-37) is a fundamental reagent for advancing our understanding of Alzheimer's disease pathogenesis and other amyloid-related disorders.

Properties

Molecular Weight

1430.7

sequence

DVGSNKGAIIGLMVG

Origin of Product

United States

Structural and Conformational Landscape of Beta Amyloid 23 37

Monomeric Conformation and Early Folding Events of Beta-Amyloid (23-37)

In its monomeric form, Beta-Amyloid (Aβ) is intrinsically disordered, lacking a stable three-dimensional structure in aqueous solutions under physiological conditions. nih.govmdpi.com This conformational flexibility is a hallmark of many proteins involved in amyloidogenesis. While largely a random coil, the Aβ monomer can transiently adopt partially helical or β-sheet structures. mdpi.compnas.org

Molecular dynamics simulations have been instrumental in probing the fleeting conformations of Aβ monomers. These studies suggest that even in its monomeric state, Aβ can sample conformations that are prone to aggregation. For instance, simulations of the Aβ(21-30) fragment, which is contained within Beta-Amyloid (23-37), show that it can fold into a loop-like structure. This folding is driven by hydrophobic interactions between Valine-24 and the side chain of Lysine-28. escholarship.org This initial folding event is considered a critical step that can nucleate the folding of the entire peptide. escholarship.org

The region encompassing residues 24-37 has been identified as a core segment for the formation of β-sheets in Aβ40. pnas.org Specifically, the presence of four glycine (B1666218) residues (G25, G29, G33, and G37) within the broader Aβ sequence, with G33 and G37 falling within the (23-37) fragment, is thought to be essential for β-sheet formation as they destabilize helical structures. pnas.org The initial folding events are believed to involve contacts between residues in the C-terminal region, such as Valine-36 and Valine-39. pnas.org

Fibrillogenesis of Beta-Amyloid (23-37)

Fibrillogenesis is the process by which soluble Aβ oligomers assemble into insoluble, highly ordered amyloid fibrils. These fibrils form the core of amyloid plaques. frontiersin.org

The formation of amyloid fibrils typically follows a nucleation-dependent polymerization mechanism. frontiersin.orgnih.gov This process begins with a thermodynamically unfavorable nucleation step, where monomers associate to form a critical nucleus. frontiersin.orgrsc.org Once a stable nucleus is formed, it can rapidly elongate by the addition of more monomers. frontiersin.org

Two main models for nucleation have been proposed: the classical one-step nucleation model and a more complex two-step or multi-step mechanism. nih.govaip.org In the two-step model, monomers first form metastable oligomeric intermediates, which then undergo a conformational conversion to form a competent nucleus. nih.govaip.org

Fibril elongation occurs through the addition of monomeric peptides to the ends of existing fibrils. frontiersin.org This process is often described by the "dock-lock" mechanism, where a monomer first docks onto the fibril end and then locks into place through a conformational rearrangement. acs.org The surface of existing fibrils can also catalyze the formation of new fibrils through a process called secondary nucleation. frontiersin.org

The hallmark of mature amyloid fibrils is the cross-beta architecture. portlandpress.comnih.gov In this structure, β-strands run perpendicular to the long axis of the fibril, and the β-sheets are arranged parallel to the fibril axis. nih.govpnas.org This arrangement is stabilized by a dense network of hydrogen bonds between the backbones of the peptide chains. portlandpress.com The characteristic spacing between β-strands is approximately 4.8 Å. portlandpress.com

Aβ fibrils are polymorphic, meaning they can exist in different structural forms. pnas.org These polymorphs can differ in their molecular conformation and the organization of the cross-β subunits. pnas.org Mature fibrils formed by full-length Aβ peptides typically contain in-register, parallel β-sheets. pnas.org However, antiparallel arrangements have also been observed. portlandpress.com The core structure of the fibril often consists of two or more protofilaments that twist around each other. acs.org

Cryo-electron microscopy and solid-state NMR have been pivotal in revealing the high-resolution structures of Aβ fibrils. These studies have shown that even within the (23-37) region, specific residues play key roles in stabilizing the fibril structure. For instance, the segment hIAPP(23-37) has been shown to form a beta-spine steric zipper structure. pnas.org The hydrophobic residues within this region are crucial for the packing of the β-sheets that form the core of the fibril. pnas.org

Polymorphism and Strain Phenomenon in Beta-Amyloid (23-37) Fibril Structures

The ability of a single polypeptide chain to form multiple, distinct fibrillar structures is known as polymorphism. These different structures, or "strains," can have varying physical and biological properties. While the phenomenon is well-documented for full-length Aβ peptides, direct evidence for polymorphism specifically within fibrils formed from the Aβ(23-37) fragment is not extensively detailed in current scientific literature.

Computational studies on related short Aβ fragments, such as Aβ(37-42), suggest the possibility of packing polymorphism, where the same peptide sequence can arrange into different stable structures, including both parallel and antiparallel β-sheets. acs.org While not directly studying the 23-37 fragment, these findings highlight the inherent capacity of short Aβ sequences to adopt multiple conformations. The structural diversity of fibrils arises from variations in how the peptide chains pack together, the number of protofilaments that constitute a mature fibril, and the specific conformation of the peptide within the protofilament. pnas.orgnih.gov However, dedicated studies are required to confirm and characterize specific polymorphs and strains originating from the Aβ(23-37) fragment itself.

Influence of Microenvironmental Factors on Beta-Amyloid (23-37) Conformational Transitions

The aggregation of Aβ peptides is a complex process highly sensitive to the surrounding chemical environment. Factors such as pH, temperature, and the presence of co-solutes can significantly influence the transition from soluble monomers to aggregated fibrillar structures.

Effects of pH, Ionic Strength, and Temperature on Beta-Amyloid (23-37) Aggregation

The primary sequence of Aβ(23-37) contains one amino acid, Aspartic Acid (D23), that is ionizable within a physiological pH range. The charge state of this residue can significantly impact electrostatic interactions, thereby influencing aggregation kinetics.

Research on the closely related Aβ(25-35) fragment has shown that pH directly affects the rate of aggregation. ias.ac.in In one study, aggregation at pH 3.0 was observed to be significantly faster than at a neutral pH of 7.4. ias.ac.in At acidic pH, the carboxyl group of the aspartic acid residue would be protonated, reducing electrostatic repulsion between peptides and potentially facilitating closer association and aggregation. While these findings are for a different, though overlapping, fragment, they underscore the likely importance of pH in modulating Aβ(23-37) assembly.

Impact of Molecular Crowding Agents on Beta-Amyloid (23-37) Assembly

The cellular environment is a highly crowded medium, filled with proteins, nucleic acids, and other macromolecules. This "molecular crowding" can have significant effects on protein folding and aggregation by favoring compact states due to excluded volume effects. At present, there is a lack of studies specifically investigating the impact of molecular crowding agents on the assembly of the Beta-Amyloid (23-37) fragment.

Role of Metal Ions in Beta-Amyloid (23-37) Aggregation Dynamics

Metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to interact with full-length Aβ and modulate its aggregation. mdpi.comacs.org The N-terminal region of Aβ is the primary binding site for these metals, with histidine residues playing a key role. However, the Aβ(23-37) sequence contains Aspartic Acid (D23), which has been implicated as a potential metal-binding site in the context of the full peptide. pnas.orgpnas.org

Studies on full-length Aβ have shown that metal ion interactions can alter the aggregation pathway, often leading to the formation of amorphous aggregates rather than ordered fibrils. acs.org The binding of metal ions can neutralize charge and bridge peptides, thereby influencing the kinetics and products of aggregation. The precise effect—whether inhibition or acceleration—can depend on the specific metal and its concentration relative to the peptide. acs.org Direct experimental work is needed to elucidate the specific interactions between metal ions and the Aβ(23-37) fragment and their consequences for its aggregation dynamics.

Molecular Interactions Mediated by Beta Amyloid 23 37

Beta-Amyloid (23-37) Peptide-Membrane Interactions and Perturbation

The interaction of Beta-Amyloid (23-37) with biological membranes is a critical aspect of its activity. This interaction is not a passive event but rather a dynamic process that can lead to significant changes in both the peptide and the membrane structure.

Mechanisms of Beta-Amyloid (23-37) Binding and Insertion into Biological Membranes

The initial contact between Beta-Amyloid (23-37) and the cell membrane is governed by a combination of electrostatic and hydrophobic interactions. nih.gov The peptide is thought to first adsorb onto the membrane surface, a process facilitated by the presence of negatively charged lipids. nih.govnih.gov Following adsorption, the peptide can insert itself into the lipid bilayer. nih.gov This insertion is not uniform and can be influenced by the lipid composition of the membrane, particularly the presence of cholesterol and gangliosides like GM1. frontiersin.orgmdpi.com Some studies suggest that the peptide can insert deeply into the lipid bilayer, a precursor to channel formation. nih.gov The hydrophobicity of the Beta-Amyloid (23-37) region is a key driver for its insertion into the nonpolar core of the membrane. mdpi.com

Cryo-electron tomography has provided nanoscale images of how different Aβ assemblies interact with liposomes. biorxiv.org These studies have shown that oligomers of Aβ bind extensively to lipid vesicles, inserting into and carpeting the upper leaflet of the bilayer. biorxiv.orgrsc.org

Table 1: Factors Influencing Beta-Amyloid (23-37) Membrane Binding and Insertion
FactorMechanism of InfluenceKey Findings
Electrostatic InteractionsInitial attraction and adsorption of the peptide to the membrane surface. nih.govPositively charged residues on the peptide interact with negatively charged lipid headgroups. nih.gov
Hydrophobic InteractionsDrives the insertion of the peptide into the nonpolar core of the lipid bilayer. mdpi.comThe hydrophobic nature of the Aβ(25-35) fragment is crucial for membrane interaction. nih.gov
Membrane Lipid CompositionModulates the binding affinity and insertion depth of the peptide.Cholesterol and GM1 gangliosides can facilitate peptide binding and aggregation. frontiersin.orgmdpi.com
Peptide ConformationThe initial conformation of the peptide can influence its mode of interaction with the membrane.In solution, Aβ can exist in random-coil, α-helix, or β-sheet conformations, with lipids potentially shifting this balance. frontiersin.org

Lipid-Induced Conformational Changes and Pore Formation by Beta-Amyloid (23-37)

Upon interaction with lipid membranes, Beta-Amyloid (23-37) can undergo significant conformational changes. In an aqueous environment, the peptide may exist in a random-coil state, but the presence of a lipid bilayer can induce a transition to a more structured α-helical or β-sheet conformation. nih.govfrontiersin.org This conformational shift is believed to be a critical step in the formation of aggregates and pore-like structures. frontiersin.org The lipid environment, particularly the presence of negatively charged lipids, can accelerate the transition to a β-sheet structure. nih.gov

The formation of pores or ion channels is a proposed mechanism by which Beta-Amyloid peptides disrupt cellular homeostasis. nih.govfrontiersin.orgnih.gov These pores can allow for the unregulated passage of ions, such as calcium, across the cell membrane, leading to a loss of ionic equilibrium. nih.govacs.org While the full Aβ peptide is often implicated in pore formation, fragments like Aβ(25-35) have also been shown to form transmembrane channels. nih.gov The "glycine zipper" model, involving specific glycine (B1666218) residues, has been proposed to be important for the multimerization of Aβ and the formation of ion-permeable pores. nih.gov

Impact of Beta-Amyloid (23-37) on Membrane Integrity and Permeability

The binding and aggregation of Beta-Amyloid (23-37) on the membrane surface can have profound effects on the physical properties of the lipid bilayer. These interactions can lead to a decrease in membrane fluidity and an increase in membrane permeability. frontiersin.orgnih.govfrontiersin.org The formation of pores directly increases membrane permeability, allowing for the leakage of cellular contents and the influx of extracellular substances. rsc.orgnih.gov

Beyond discrete pore formation, a "detergent-like" effect has been described where Aβ oligomers extract lipid molecules from the bilayer, leading to widespread membrane disruption and rupture. biorxiv.orgnih.gov This can cause membrane thinning and the lateral spreading of lipid head-groups, further compromising membrane integrity. biorxiv.org This disruption of the membrane barrier is a key aspect of the cytotoxic effects attributed to amyloid peptides. nih.govfrontiersin.org

Interactions of Beta-Amyloid (23-37) with Endogenous Biomolecules

The biological impact of Beta-Amyloid (23-37) is not limited to its interactions with membranes. It also engages with a variety of endogenous biomolecules, which can modulate its aggregation and toxicity.

Binding to Chaperone Proteins and Modulators of Beta-Amyloid (23-37) Aggregation

Molecular chaperones are proteins that play a crucial role in maintaining protein homeostasis by assisting in the proper folding of other proteins and preventing their aggregation. nih.govmdpi.com Several chaperones, including members of the Hsp70 and Hsp90 families, as well as small heat shock proteins (sHSPs), have been shown to interact with amyloid-beta peptides. nih.govmdpi.com These interactions can prevent the aggregation of Aβ and neutralize its toxic effects. nih.gov For instance, some chaperones can bind to Aβ oligomers and fibrils, inhibiting their further growth. nih.gov

Conversely, certain xenobiotic compounds have been shown to bind to the neuroprotective chaperone L-PGDS, inhibiting its ability to clear Aβ aggregates. biorxiv.org Other molecules, such as arginine and arginine-rich peptides, have been investigated as potential modulators of Aβ aggregation, with some showing an inhibitory effect. frontiersin.org

Table 2: Interactions of Beta-Amyloid with Chaperones and Modulators
Interacting MoleculeEffect on Beta-Amyloid AggregationMechanism of Action
Hsp70/Hsp90 ChaperonesInhibitionAssist in refolding or degradation of misfolded Aβ peptides. mdpi.com
Small Heat Shock Proteins (sHSPs)InhibitionBind to Aβ oligomers and fibrils, preventing further aggregation. nih.gov
L-PGDSPromotes Clearance (Inhibited by Xenobiotics)Binds to Aβ to facilitate its removal; this function can be blocked by certain compounds. biorxiv.org
Arginine and Arginine-Rich PeptidesModulation (Often Inhibition)Can prevent misfolding and aggregation of proteins. frontiersin.org
PeptidomimeticsInhibitionDesigned to interfere with the aggregation process of Aβ. acs.org

Co-aggregation and Cross-Seeding Potential of Beta-Amyloid (23-37) with Other Amyloidogenic Peptides

The aggregation of amyloid-beta is not always a self-contained process. It can be influenced by the presence of other amyloidogenic proteins through a phenomenon known as cross-seeding. nih.gov This is where pre-formed fibrils of one type of amyloid protein can act as a template, or "seed," to accelerate the aggregation of another. nih.govnih.gov

Research has shown that Aβ can cross-seed with a variety of other amyloid proteins, including tau, α-synuclein, and islet amyloid polypeptide (IAPP). nih.govnih.govdiva-portal.org For example, Aβ aggregates can promote the aggregation of tau, and vice versa. nih.gov Similarly, interactions between Aβ and IAPP, a peptide associated with type 2 diabetes, have been observed, suggesting a potential molecular link between Alzheimer's disease and diabetes. researchgate.netacs.org The efficiency of cross-seeding can vary and appears to depend on the structural compatibility of the interacting peptides. nih.govrsc.org Shorter Aβ alloforms, such as Aβ37 and Aβ38, have been shown to co-aggregate with Aβ40 but not with the more aggregation-prone Aβ42, instead inhibiting its aggregation. nih.govrsc.orgresearchgate.net This highlights the complex interplay between different amyloid species in the aggregation process.

Interaction of Beta-Amyloid (23-37) with Cellular Receptors and Associated Signaling Components

Research specifically detailing the interactions of the Beta-Amyloid (23-37) fragment with cellular receptors and their subsequent signaling pathways is notably limited in publicly available scientific literature. Much of the existing research focuses on longer amyloid-beta (Aβ) peptides, such as Aβ(1-40) and Aβ(1-42), or the well-characterized neurotoxic fragment Aβ(25-35). However, insights into the behavior of these related fragments can provide a foundational understanding of the potential mechanisms by which shorter Aβ peptides, including Aβ(23-37), may exert their effects on various cell types within the central nervous system.

The cellular response to amyloid peptides is complex, involving a variety of receptors on neurons, microglia, and astrocytes. These interactions can trigger a cascade of intracellular events that contribute to synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death, which are characteristic features of Alzheimer's disease.

It is hypothesized that following the endocytosis of longer Aβ peptides, lysosomal degradation can produce shorter, channel-forming fragments. medrxiv.org These fragments are capable of disrupting lysosomal membrane integrity, a mechanism that could potentially involve peptides within the 23-37 sequence range. medrxiv.org

Neuronal Receptors and Signaling

Soluble oligomers of Aβ are known to interact with several neuronal receptors, leading to synaptic impairment. mdpi.com While direct binding studies with Aβ(23-37) are scarce, research on other Aβ fragments suggests that receptors for advanced glycation end products (RAGE), N-methyl-D-aspartate receptors (NMDAR), and cellular prion protein (PrPc) are key interaction partners. mdpi.com The interaction of Aβ oligomers with these receptors can lead to an influx of calcium and subsequent synaptic dysfunction. mdpi.com

Studies on Aβ(25-35) have shown that it can inhibit glucose uptake in hippocampal neuron cultures through the activation of Gs-protein coupled receptors. This highlights a potential mechanism by which smaller Aβ fragments could disrupt neuronal energy metabolism.

Glial Cell Interactions and Inflammatory Signaling

Glial cells, including astrocytes and microglia, play a critical role in the brain's response to amyloid pathology. nih.gov These cells can be activated by Aβ, leading to both protective and detrimental outcomes.

Astrocytes: These cells are involved in the clearance and degradation of Aβ. frontiersin.org However, Aβ can also induce a pro-inflammatory state in astrocytes, partly through the RAGE-NF-κB pathway. nih.gov This leads to the release of inflammatory mediators and can contribute to a cycle of neuroinflammation. nih.gov N-terminal Aβ fragments have been shown to mitigate Aβ-induced astrogliosis, suggesting a complex interplay between different Aβ species. nih.gov

Microglia: As the resident immune cells of the brain, microglia respond to Aβ deposition. nih.gov This activation can lead to the phagocytosis and clearance of amyloid plaques. nih.gov However, chronic activation can result in the release of pro-inflammatory cytokines, contributing to neurotoxicity. nih.gov The interaction between Aβ and microglial receptors can trigger signaling cascades involving the NLRP3 inflammasome, leading to the production of inflammatory cytokines. nih.govplos.org

The following tables summarize key receptors and signaling pathways implicated in the cellular response to various Aβ fragments, which may share similarities with the yet-to-be-fully-elucidated interactions of Aβ(23-37).

Table 1: Cellular Receptors Implicated in Beta-Amyloid Interaction

Receptor/ProteinInteracting Aβ Fragment(s)Associated Cell Type(s)Potential Downstream Effect
Receptor for Advanced Glycation End Products (RAGE)General AβNeurons, Microglia, AstrocytesPro-inflammatory signaling (NF-κB activation)
N-methyl-D-aspartate Receptor (NMDAR)General AβNeuronsExcitotoxicity, Calcium influx
Cellular Prion Protein (PrPc)Aβ oligomersNeuronsSynaptic impairment
Gs-protein coupled receptorsAβ(25-35)Hippocampal NeuronsInhibition of glucose uptake
NLRP3 InflammasomeGeneral AβMicrogliaInflammatory cytokine release

Table 2: Key Signaling Pathways Activated by Beta-Amyloid

Signaling PathwayTriggering Aβ InteractionCellular Outcome
NF-κB PathwayAβ binding to RAGEIncreased expression of pro-inflammatory mediators
Calcium SignalingAβ interaction with NMDARSynaptic dysfunction, excitotoxicity
NLRP3 Inflammasome ActivationAβ phagocytosis by microgliaRelease of IL-1β and other inflammatory cytokines

Cellular and Subcellular Pathological Mechanisms Induced by Beta Amyloid 23 37

Induction of Cellular Stress Responses by Beta-Amyloid (23-37)

Beta-amyloid (23-37) is a significant contributor to the cellular stress environment observed in neurodegenerative conditions. Its presence triggers a multi-faceted stress response within neurons and surrounding glial cells, encompassing the endoplasmic reticulum, mitochondria, and a general state of oxidative stress.

Endoplasmic Reticulum Stress and Unfolded Protein Response Activation by Beta-Amyloid (23-37)

However, prolonged ER stress, as induced by persistent Aβ (23-37) accumulation, can overwhelm the UPR's protective capacity, shifting its signaling towards apoptosis, or programmed cell death. plos.org Aβ peptides can trigger ER stress by causing a release of calcium from the ER into the cytosol. tandfonline.com This disruption of calcium homeostasis is a key factor in initiating the UPR. The UPR is mediated by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6). frontiersin.orgmdpi.com Studies have shown that Aβ can preferentially activate the PERK pathway, leading to the phosphorylation of eIF2α, which in turn reduces global protein translation. plos.org While initially a protective response, sustained activation of this pathway can lead to the expression of pro-apoptotic factors. plos.org

Key UPR ComponentsRole in Aβ-Induced ER Stress
IRE1α Senses unfolded proteins and initiates signaling to increase protein folding capacity.
PERK Phosphorylates eIF2α to attenuate global protein translation. plos.org
ATF6 Translocates to the Golgi apparatus to activate transcription of ER chaperones. frontiersin.org
GRP78/BiP An ER chaperone that binds to unfolded proteins, preventing their aggregation. plos.org

Mitochondrial Dysfunction and Bioenergetic Collapse Induced by Beta-Amyloid (23-37)

Mitochondria, the powerhouses of the cell, are significantly impacted by the presence of Aβ peptides. jneurosci.org Aβ can localize to mitochondrial membranes, leading to a cascade of detrimental effects that culminate in mitochondrial dysfunction and a collapse of cellular bioenergetics. nih.govmdpi.com

One of the primary consequences of Aβ interaction with mitochondria is the impairment of the electron transport chain (ETC). nih.gov This disruption leads to a decrease in ATP production, the cell's main energy currency, and an increase in the production of reactive oxygen species (ROS) due to electron leakage. nih.govfrontiersin.org Specifically, Aβ has been shown to inhibit the activity of key ETC complexes, such as complex I and IV (cytochrome c oxidase). jneurosci.orgfrontiersin.org This impairment not only reduces energy output but also contributes to the oxidative stress discussed in the next section.

Furthermore, Aβ can interfere with the transport of essential proteins into the mitochondria and interact directly with mitochondrial proteins, further disrupting their function. nih.gov The accumulation of Aβ within the mitochondria is a direct link to its toxicity. nih.gov This leads to structural changes in mitochondria, including fragmentation and damage to the cristae, the inner mitochondrial folds where the ETC is located. mdpi.com The combination of reduced ATP synthesis and increased oxidative stress creates a vicious cycle, as oxidative damage can further impair mitochondrial components, leading to a complete bioenergetic collapse and ultimately, neuronal death. scholaris.ca

Oxidative Stress and Reactive Oxygen Species Generation by Beta-Amyloid (23-37) Aggregates

Aggregates of beta-amyloid, including the (23-37) fragment, are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. mdpi.com ROS are highly reactive molecules that can damage cellular components such as lipids, proteins, and nucleic acids. imrpress.com

Aβ aggregates contribute to ROS generation through multiple mechanisms. As mentioned previously, their interaction with mitochondria disrupts the electron transport chain, leading to the leakage of electrons and the formation of superoxide (B77818) radicals. nih.govfrontiersin.org Additionally, Aβ can activate enzymes like NADPH oxidase, particularly in astrocytes, which then produces a significant amount of ROS. jneurosci.org This increased ROS generation in astrocytes can, in turn, cause oxidative damage to neighboring neurons. jneurosci.org

The interaction of Aβ with metal ions, such as copper and iron, can also catalyze the production of highly reactive hydroxyl radicals through Fenton-like reactions. nih.gov This metal-associated oxidative stress further exacerbates cellular damage. The resulting oxidative damage includes lipid peroxidation, which affects the integrity of cellular membranes, and the oxidation of proteins and DNA, leading to loss of function and mutations. imrpress.comutdallas.edu This widespread oxidative damage contributes significantly to the neurotoxicity associated with Aβ (23-37). plos.org

Impairment of Cellular Homeostasis by Beta-Amyloid (23-37)

The presence of beta-amyloid (23-37) disrupts the delicate balance of cellular processes essential for neuronal function and survival. This includes the precise regulation of intracellular signaling pathways and the maintenance of synaptic integrity.

Dysregulation of Intracellular Calcium Signaling by Beta-Amyloid (23-37)

Calcium ions (Ca2+) are critical second messengers involved in a vast array of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity. The precise control of intracellular calcium concentrations is therefore paramount. Aβ peptides, including the (23-37) fragment, have been shown to disrupt this delicate calcium homeostasis, leading to sustained elevations in intracellular calcium levels. utdallas.edudovepress.com

One proposed mechanism for this disruption is the formation of pores or channels in the cell membrane by Aβ oligomers, allowing for an unregulated influx of calcium into the neuron. utdallas.edudovepress.com Furthermore, Aβ can trigger the release of calcium from intracellular stores, primarily the endoplasmic reticulum, through the activation of ryanodine (B192298) and inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. tandfonline.comfrontiersin.orgnih.gov This release from the ER can then trigger further calcium entry from the extracellular space. frontiersin.org

This sustained increase in intracellular calcium can have numerous detrimental consequences. It can activate various enzymes, including proteases and kinases, that can damage cellular structures. dovepress.com Moreover, elevated cytosolic calcium can be taken up by mitochondria, leading to mitochondrial stress, impaired ATP production, and the generation of reactive oxygen species, creating a vicious cycle of cellular damage. dovepress.com This dysregulation of calcium signaling is a key factor in Aβ-induced neurotoxicity and neuronal apoptosis. dovepress.com

Calcium Channel/ReceptorRole in Aβ-Induced Calcium Dysregulation
NMDA Receptors Aβ oligomers can directly activate NMDA receptors, leading to excessive calcium influx. dovepress.com
Ryanodine Receptors (RyRs) Aβ can trigger the release of calcium from the endoplasmic reticulum via RyRs. frontiersin.orgnih.gov
IP3 Receptors (InsP3Rs) Aβ can stimulate the production of IP3, leading to calcium release from the ER through InsP3Rs. frontiersin.orgnih.gov
Voltage-Gated Calcium Channels (VGCCs) Aβ can promote calcium influx through L- and T-type calcium channels. frontiersin.org

Disruption of Synaptic Function and Plasticity by Beta-Amyloid (23-37)

Synapses, the junctions between neurons, are the fundamental units of neural communication and the basis of learning and memory. Synaptic plasticity refers to the ability of these connections to strengthen or weaken over time in response to changes in neural activity. Beta-amyloid peptides, particularly in their soluble oligomeric forms, are known to be potent disruptors of synaptic function and plasticity. jneurosci.orgfrontiersin.org

Aβ oligomers can bind to both presynaptic and postsynaptic terminals, interfering with normal synaptic transmission. frontiersin.org One of the key ways Aβ impairs synaptic plasticity is by inhibiting long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govtorvergata.it LTP is considered a primary cellular mechanism underlying learning and memory. Aβ has been shown to reduce the number of synaptic receptors, such as AMPA and NMDA receptors, on the postsynaptic membrane, thereby weakening synaptic strength and impairing LTP. jneurosci.org

Alterations in Cytoskeletal Dynamics and Cellular Mechanics by Beta-Amyloid (23-37)

A thorough review of available scientific literature indicates a lack of specific research focused on the direct effects of the Beta-Amyloid (23-37) fragment on cytoskeletal dynamics and cellular mechanics. While extensive research has detailed how other fragments of the amyloid-beta peptide, such as Aβ(1-42), Aβ(1-40), and Aβ(25-35), can induce significant pathological changes in neurons, this information cannot be directly extrapolated to the Aβ(23-37) fragment.

Table 1: Research Findings on Beta-Amyloid (23-37) and Cytoskeletal/Cellular Mechanics

Parameter Research Finding for Beta-Amyloid (23-37)
Effect on Actin Cytoskeleton Data not available
Effect on Microtubule Stability Data not available
Changes in Cellular Stiffness Data not available
Alterations in Cell Morphology Data not available

This table reflects the absence of specific data for the Beta-Amyloid (23-37) fragment in the reviewed scientific literature.

Beta-Amyloid (23-37)-Mediated Cell Death Pathways

The role of the specific Beta-Amyloid (23-37) fragment in mediating distinct cell death pathways, such as apoptosis and necroptosis, is not well-documented in existing scientific research. The general neurotoxicity of amyloid-beta peptides is a cornerstone of the amyloid cascade hypothesis in Alzheimer's disease, with numerous studies focusing on the longer, more aggregation-prone fragments like Aβ(1-42). nih.govmdpi.com These studies have established that Aβ aggregates can trigger a cascade of events leading to neuronal loss. mdpi.comfrontiersin.org

Apoptosis and Necroptosis Induction by Beta-Amyloid (23-37)

Specific investigations into the capacity of Beta-Amyloid (23-37) to induce apoptosis or necroptosis are not available in the reviewed scientific literature. Research on other Aβ fragments has demonstrated their ability to initiate programmed cell death. For example, various Aβ peptides can trigger apoptosis through mechanisms involving the activation of caspases, which are key enzymes in the apoptotic cascade. jneurosci.orgplos.org The extrinsic pathway, involving Fas ligand induction, and the intrinsic pathway, linked to mitochondrial dysfunction, have both been implicated in Aβ-induced apoptosis. mdpi.comjneurosci.orgplos.org

Necroptosis, a form of programmed necrosis, has also been linked to Alzheimer's disease pathology, with evidence suggesting that Aβ oligomers can trigger this pathway, often in response to inflammatory signals like TNF-α. frontiersin.orgwikipedia.org This process involves the activation of kinases such as RIPK1 and RIPK3. wikipedia.org However, studies specifically delineating the involvement of the Beta-Amyloid (23-37) fragment in activating these apoptotic or necroptotic signaling cascades are currently absent from the scientific record.

Table 2: Cell Death Pathways and Beta-Amyloid (23-37)

Pathway Role of Beta-Amyloid (23-37) Key Mediators
Apoptosis Data not available Data not available
Necroptosis Data not available Data not available

This table reflects the absence of specific data for the Beta-Amyloid (23-37) fragment in the reviewed scientific literature.

Neuroinflammation and Glial Cell Activation in Response to Beta-Amyloid (23-37)

There is no specific information available from the conducted research regarding the role of Beta-Amyloid (23-37) in neuroinflammation and the activation of glial cells such as microglia and astrocytes. The inflammatory hypothesis of Alzheimer's disease posits that Aβ deposits activate glial cells, leading to a chronic inflammatory state that contributes to neurodegeneration. bmrat.orgen-journal.orgmdpi.com Activated microglia and astrocytes release a variety of pro-inflammatory mediators, including cytokines and chemokines, in response to Aβ plaques. en-journal.orgfrontiersin.orgmdpi.com This glial activation is a well-established pathological feature associated with longer Aβ fragments. en-journal.orgijbs.com

While it is understood that glial cells can recognize and respond to amyloid peptides, the specific interaction between Beta-Amyloid (23-37) and these immune cells of the central nervous system has not been characterized. Therefore, whether Aβ(23-37) can act as a trigger for microglial and astrocytic activation and the subsequent release of inflammatory molecules remains an open question for future research.

Biochemical and Biophysical Methodologies for Beta Amyloid 23 37 Research

Peptide Synthesis, Purification, and Preparation Protocols for Beta-Amyloid (23-37)

The generation of high-purity Beta-Amyloid (23-37) is a prerequisite for reliable biophysical and structural studies. Chemical synthesis is the most common route for producing this and other amyloid fragments. nih.gov

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for synthesizing Aβ(23-37). nih.govfrontiersin.orgmdpi.com This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. To overcome challenges associated with the aggregation-prone nature of amyloid sequences, even during synthesis, modifications to standard protocols are often necessary. These can include the use of specialized low-loading resins (e.g., ChemMatrix), microwave assistance to improve coupling efficiency, and the use of pseudoproline dipeptides to disrupt secondary structure formation on the resin. nih.govrsc.org

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers such as water, thioanisole, and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. frontiersin.org

Purification: The crude peptide obtained after cleavage is a heterogeneous mixture containing the desired peptide along with truncated sequences and other byproducts. Purification is almost universally accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgrsc.org Given the hydrophobic nature of Aβ(23-37), a C4 or C18 column is typically employed. A linear gradient of an organic solvent like acetonitrile (B52724) in water, with 0.1% TFA as an ion-pairing agent, is used to elute the peptide. frontiersin.org Fractions are collected and analyzed for purity and mass.

Preparation of Monomeric Stocks: To study aggregation, it is critical to start with a well-defined, monomeric peptide stock, free from pre-existing seeds. A common protocol involves dissolving the purified, lyophilized peptide in a strong denaturing solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to erase any "structural history." frontiersin.org The HFIP is then evaporated, and the resulting peptide film is stored at low temperatures. Immediately before an experiment, the peptide is reconstituted in a suitable buffer, often after an intermediate solubilization step in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 1: Generalized Protocol for Aβ(23-37) Synthesis and Purification

Step Procedure Key Reagents/Parameters Purpose
Synthesis Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) Fmoc-protected amino acids, Rink amide resin, Coupling reagents (e.g., HOBt/DIC) Stepwise assembly of the peptide chain.
Cleavage Treatment with cleavage cocktail Trifluoroacetic acid (TFA), scavengers (e.g., water, TIPS) Release of peptide from resin and removal of side-chain protecting groups.
Purification Preparative Reverse-Phase HPLC (RP-HPLC) C4 or C18 column, Acetonitrile/Water gradient with 0.1% TFA Separation of the full-length peptide from impurities.
Verification Mass Spectrometry MALDI-TOF or ESI-MS Confirmation of the correct molecular weight of the purified peptide.
Preparation Disaggregation and Solubilization Hexafluoroisopropanol (HFIP), Dimethyl sulfoxide (DMSO), appropriate buffer To create a homogenous, monomeric starting solution for aggregation assays.

**5.2. Spectroscopic Techniques for Beta-Amyloid (23-37) Structural Characterization

For Aβ(23-37), CD spectroscopy is primarily used to monitor the conformational transition from a disordered or random coil state to a β-sheet-rich structure, which is the hallmark of amyloid aggregation. mdpi.comnih.gov Monomeric Aβ(23-37) in solution typically exhibits a CD spectrum characteristic of a random coil, with a strong negative peak around 198 nm. nih.gov As the peptide aggregates and forms β-sheets, the spectrum undergoes a distinct change, developing a characteristic negative minimum around 216-218 nm. nih.govresearchgate.net The magnitude of this peak can be used to qualitatively and sometimes quantitatively track the extent of β-sheet formation over time. osti.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and peptides, particularly for identifying β-sheet structures. acs.org The technique measures the vibrations of molecular bonds, and the amide I region of the infrared spectrum (1600-1700 cm⁻¹) is especially informative as it arises primarily from the C=O stretching vibrations of the peptide backbone. nih.gov

In the context of Aβ(23-37), FTIR is used to confirm the presence of β-sheets in aggregated samples. Different secondary structures give rise to characteristic amide I band frequencies. While α-helices and random coils absorb around 1650-1658 cm⁻¹ and 1640-1650 cm⁻¹, respectively, β-sheet structures are distinguished by a strong absorption band at lower wavenumbers. biorxiv.org Specifically, the cross-β-sheet architecture of amyloid fibrils, including those formed by Aβ fragments, typically shows a major peak in the range of 1611–1630 cm⁻¹. nih.govbiorxiv.org An additional, weaker peak around 1685 cm⁻¹ can serve as a marker for antiparallel β-sheet arrangements. acs.org

Table 2: Characteristic Amide I FTIR Frequencies for Peptide Secondary Structures

Secondary Structure Amide I Wavenumber Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet (Amyloid) 1611 - 1630
Antiparallel β-Sheet (marker) ~1685
Random Coil / Disordered 1640 - 1650

Data synthesized from multiple sources. acs.orgnih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that can provide atomic-resolution structural information on peptides like Aβ(23-37) in both solution and solid states. researchgate.netnih.gov

Solution NMR: For monomeric or small, soluble oligomeric forms of Aβ(23-37), solution NMR techniques are employed. Multidimensional experiments like TOCSY, NOESY, and HSQC allow for the assignment of resonances to specific atoms in the peptide sequence. researchgate.net The Nuclear Overhauser Effect (NOE), measured in NOESY experiments, provides through-space distance constraints between protons that are close to each other (< ~5 Å), which are then used to calculate a three-dimensional structure. researchgate.net Studies on related fragments like Aβ(13-23) have used these methods to reveal partially helical or turn-like structures in solution or in the presence of membrane mimetics like SDS micelles. researchgate.net

Solid-State NMR (ssNMR): For insoluble, aggregated forms such as amyloid fibrils, ssNMR is the method of choice. nih.govnih.gov By measuring parameters like chemical shifts and internuclear distances in solid samples, ssNMR can define the backbone and side-chain conformations of Aβ(23-37) within a fibril. Isotope labeling (with ¹³C and ¹⁵N) is essential for these studies. Experiments can determine the β-sheet arrangement (parallel vs. antiparallel) and identify the specific residues that form the rigid core of the fibril versus those in more flexible regions. nih.gov

Fluorescence spectroscopy offers sensitive methods to monitor the kinetics of Aβ(23-37) aggregation in real-time. This is typically achieved using extrinsic fluorescent dyes whose spectral properties change upon binding to different amyloid species.

Thioflavin T (ThT): Thioflavin T is the most widely used fluorescent probe for detecting and quantifying amyloid fibrils. scispace.comtandfonline.com In its free state in solution, ThT has low fluorescence. However, upon binding to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission intensity at around 482-490 nm increases dramatically. tandfonline.comanaspec.com This property allows for a straightforward kinetic assay where the increase in fluorescence over time reflects the rate and extent of Aβ(23-37) fibril formation. The resulting sigmoidal curve can be analyzed to extract kinetic parameters such as the lag time, elongation rate, and final plateau amount of fibrils. mdpi.com

1-Anilinonaphthalene-8-Sulfonate (ANS): While ThT is specific for mature fibrils, ANS is a fluorescent probe that is sensitive to the presence of exposed hydrophobic surfaces. acs.org Such surfaces are often found on partially folded intermediates or soluble oligomers that precede fibril formation. Free ANS has weak fluorescence in aqueous solution, but its quantum yield increases significantly, and its emission maximum blue-shifts when it binds to nonpolar environments. acs.orgresearchgate.net Therefore, an increase in ANS fluorescence can indicate the presence of early-stage, non-fibrillar aggregates of Aβ(23-37), providing complementary information to the ThT assay.

Table 3: Common Fluorescent Probes for Aβ(23-37) Aggregation Studies

Probe Binding Target Spectroscopic Change Typical Use Excitation/Emission (nm)
Thioflavin T (ThT) Cross-β-sheet structure in amyloid fibrils Large increase in fluorescence intensity Monitoring fibril formation kinetics ~440 / ~485
ANS Exposed hydrophobic surfaces on oligomers/intermediates Increase in fluorescence and blue-shift of emission maximum Detecting early-stage, non-fibrillar aggregates ~370 / ~480

Data synthesized from multiple sources. tandfonline.comanaspec.comacs.orgresearchgate.net

Raman spectroscopy, like FTIR, is a form of vibrational spectroscopy that provides a detailed "fingerprint" of a molecule's structure. It measures the inelastic scattering of monochromatic light. Raman is particularly advantageous for studying biological samples in aqueous solution due to the weak Raman signal of water. mdpi.com

For Aβ(23-37), Raman spectra provide rich information on the secondary structure and local environment of amino acid side chains. The amide I (1640-1700 cm⁻¹) and amide III (1220-1350 cm⁻¹) bands are sensitive to backbone conformation. mdpi.comnih.gov For example, β-sheet structures in amyloid fibrils give rise to a strong amide I band around 1670 cm⁻¹ and a distinct amide III band around 1225-1240 cm⁻¹. nih.govnih.gov Studies on related fragments like Aβ(25-35) and Aβ(37-42) have utilized Raman spectroscopy to confirm β-sheet structure and probe the hydrogen-bonding environment within the fibrils. mdpi.comnih.gov Furthermore, specific bands from aromatic residues (if present) or other side chains can provide more localized structural information.

Table 4: Selected Raman Bands for Aβ(23-37) Structural Analysis

Vibrational Mode Wavenumber Range (cm⁻¹) Structural Information
Amide I ~1670 β-sheet backbone conformation
Amide II ~1550 N-H bending, C-N stretching
Amide III 1225 - 1240 β-sheet backbone conformation
Amide S ~1396 Cα-H symmetric bending

Data synthesized from multiple sources. mdpi.comnih.gov

Microscopy Techniques for Beta-Amyloid (23-37) Aggregate Morphology

Microscopy techniques are indispensable for visualizing the structural characteristics of Aβ aggregates. These methods provide direct, high-resolution information on the morphology, size, and assembly of Aβ(23-37) fibrils and their precursors.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of amyloid fibrils. nih.gov In studies of amyloid peptides, including fragments like Aβ(23-37), TEM reveals the characteristic long, unbranched, and often twisted fibrillar structures. nih.govresearchgate.net

Detailed Research Findings: TEM studies on various Aβ fragments have consistently shown the formation of filamentous fibrils. d-nb.info For instance, investigations into Aβ(1-40) and other amyloidogenic proteins reveal that aggregates typically form networks of fibrils, which can be composed of single or multiple strands. d-nb.info Although specific data for Aβ(23-37) is not detailed in the provided results, the general morphology observed for other Aβ fragments is expected to be similar. The fibrils are typically several micrometers in length and have diameters in the nanometer range. nih.gov Negative staining with agents like uranyl acetate (B1210297) is a common practice in TEM to enhance the contrast of the fibrils against the background. pnas.org Liquid-phase TEM (LTEM) is an emerging method that allows for the real-time visualization of the aggregation process, including the dynamics of oligomers and the formation of protofibrils. biorxiv.org This technique has revealed that fibrils can have diameters of approximately 3.5 nm for a single-ply fibril and 5-6 nm for a two-ply structure. biorxiv.org

Interactive Data Table: TEM Morphological Characteristics of Aβ Fibrils
CharacteristicDescriptionSource
Overall Morphology Long, unbranched, filamentous fibrils, often in networks. nih.govd-nb.info
Twisting Fibrils frequently exhibit a twisted morphology. nih.gov
Protofilaments Mature fibrils are composed of one or more protofilaments. nih.gov
Fibril Diameter (Single-ply) ~3.5 nm biorxiv.org
Fibril Diameter (Two-ply) ~5-6 nm biorxiv.org
Length Can exceed one micrometer. nih.gov

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of amyloid aggregates under physiologically relevant conditions. uwaterloo.camedsci.org It is particularly useful for studying the early stages of aggregation, revealing the presence of oligomers and protofibrils that precede mature fibril formation. nih.gov

Detailed Research Findings: AFM studies have been instrumental in characterizing the structural dynamics of Aβ aggregation. mdpi.com For example, high-speed AFM (HS-AFM) has been used to observe the real-time elongation of Aβ42 fibrils, revealing different growth modes that produce either straight or spiral fibrils. pnas.orgpnas.org This technique has also shown that the structure of the initial fibril nucleus can fluctuate, leading to switching between these growth modes. pnas.org AFM can also be used in force spectroscopy mode to measure the nanomechanical properties of aggregates, such as their elasticity (Young's modulus) and adhesion. uwaterloo.canih.gov This provides insights into the physical stability and intermolecular forces within the aggregates. nih.gov Studies on Aβ have shown that aggregates appear rapidly on surfaces and then undergo slow coalescence, leading to an increase in their average volume over time. nih.gov The height of Aβ fibrils is a key parameter measured by AFM, with studies on Aβ(1-42) showing fibril heights can vary, for instance, from approximately 3.13 nm to 6.90 nm depending on treatment conditions. nih.gov

Interactive Data Table: AFM Findings on Aβ Aggregate Properties
ParameterFindingResearch FocusSource
Morphology Reveals oligomers, protofibrils, and mature fibrils.Aβ Aggregation nih.gov
Growth Dynamics Real-time observation of straight and spiral fibril elongation.Aβ42 pnas.orgpnas.org
Height of Fibrils Varies with conditions, e.g., 3-6 nm.Aβ(1-42) nih.gov
Mechanical Properties Measures elasticity (Young's modulus) and adhesion forces.General Amyloids uwaterloo.canih.gov
Surface Interaction Aggregates coalesce over time on surfaces. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has become a leading technique for determining the high-resolution, near-atomic structure of amyloid fibrils. nih.gov This method, which involves flash-freezing samples in vitreous ice, preserves the native structure of the fibrils, allowing for detailed 3D reconstruction. nih.gov

Detailed Research Findings: Cryo-EM studies of Aβ fibrils, primarily Aβ(1-40) and Aβ(1-42), have revealed significant structural polymorphism. schroderlab.orgcapes.gov.brpnas.org These studies have shown that fibrils are typically composed of two or more intertwined protofilaments. nih.govcapes.gov.br The core structure of the fibril consists of a cross-β sheet, where β-strands run perpendicular to the fibril axis. nih.gov For Aβ(1-42), cryo-EM has resolved the backbone of all 42 residues, showing an "LS"-shaped topology for individual subunits. capes.gov.br In some cases, fibrils exhibit a four-layered cross-β structure with twofold screw symmetry. pnas.org The resolution of these structures can reach the angstrom level (e.g., 2.8 Å to 4.0 Å), enabling the detailed modeling of side-chain interactions. capes.gov.brpnas.org Cryo-EM has also been used to study fibrils formed in the presence of lipids, revealing how lipids can bind to and become incorporated into the fibril structure. schroderlab.org The helical rise and twist between subunits are key parameters determined by cryo-EM, for example, a rise of 2.42 Å and a twist of 179.5° have been observed for certain α-synuclein fibrils. nih.gov While specific high-resolution structures for Aβ(23-37) are not detailed in the provided results, the methodologies applied to full-length Aβ are directly applicable.

Interactive Data Table: Cryo-EM Structural Parameters of Amyloid Fibrils
ParameterValue/DescriptionAmyloid TypeSource
Resolution 2.8 Å - 4.0 ÅAβ(1-40), Aβ(1-42) capes.gov.brpnas.org
Protofilament Arrangement Two or more intertwined protofilaments.Aβ, α-synuclein nih.govcapes.gov.br
Core Structure Cross-β sheet organization.General Amyloids nih.gov
Subunit Topology "LS"-shaped for Aβ(1-42).Aβ(1-42) capes.gov.br
Symmetry Twofold screw symmetry observed in some polymorphs.Aβ(1-40) pnas.org
Helical Rise e.g., 2.42 Åα-synuclein nih.gov
Helical Twist e.g., 179.5°α-synuclein nih.gov

Kinetic and Thermodynamic Assays of Beta-Amyloid (23-37) Aggregation

Kinetic and thermodynamic assays are crucial for understanding the mechanisms and dynamics of Aβ aggregation. These methods provide quantitative data on the rate of fibril formation and the stability of different aggregate species.

Turbidity assays are a simple, low-cost method for monitoring the progress of protein aggregation in real-time. nih.govnih.gov The assay measures the increase in light scattering as soluble monomers convert into larger, insoluble aggregates. nih.gov

Interactive Data Table: Parameters from Turbidity Assays of Aβ Aggregation
ParameterDescriptionTypical ObservationSource
Kinetic Profile Sigmoidal curve with lag, growth, and plateau phases.Characteristic of amyloid aggregation. nih.gov
Lag Time The initial period with no significant change in turbidity.Varies depending on conditions. plos.org
Plateau Time Time to reach maximum aggregation.~10-20 hours for 20 µM Aβ42. plos.org
Wavelength Typically measured in the range of 350-488 nm.e.g., 400 nm for Aβ42. plos.orgresearchtrends.netrsc.org
Influencing Factors pH, ionic strength, temperature, presence of inhibitors.Affects lag time and aggregation rate. d-nb.infoias.ac.in

Light scattering techniques, particularly Dynamic Light Scattering (DLS), are highly effective for detecting and sizing soluble oligomers and larger aggregates in solution. nih.govnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, from which the hydrodynamic radius (RH) can be determined. nih.gov

Detailed Research Findings: DLS is particularly well-suited for studying the early stages of aggregation, as it can detect small oligomeric species that are often invisible to other techniques like Thioflavin T fluorescence. nih.govnih.gov Studies on Aβ40 have used DLS to identify particles with a hydrodynamic radius of 1-2 nm, corresponding to monomers and small oligomers (dimers, trimers, tetramers). pnas.org DLS can also detect the presence of larger aggregates, sometimes with RH values of 100 nm or more, indicating a polydisperse mixture of species. pnas.org The technique is powerful because its detection sensitivity increases with the size of the scattering particle. pnas.org DLS has been used to characterize lipid-induced Aβ oligomers, revealing predominant species with diameters of around 10 nm. nih.gov Combining DLS with other techniques like Size-Exclusion Chromatography (SEC) or fluorescence spectroscopy can provide a more comprehensive picture of the aggregation process, distinguishing between fibrillar and non-fibrillar species. nih.govnih.gov

Interactive Data Table: DLS Characterization of Aβ Oligomers and Aggregates
Aggregate SpeciesHydrodynamic Radius (RH) / DiameterResearch FocusSource
Monomers/Small Oligomers RH = 1-2 nmAβ40 pnas.org
Lipid-induced Oligomers Diameter ≈ 10 nm nih.gov
Large Aggregates RH > 100 nmAβ40 pnas.org
Filaments RH ≈ 75 nmAβ43 researchgate.net

Cellular and Biochemical Assays for Beta-Amyloid (23-37) Functional Studies

The investigation of Beta-Amyloid (Aβ) peptides and their fragments is crucial for understanding the molecular mechanisms underlying Alzheimer's disease. The Aβ(23-37) fragment, while less studied than the full-length peptides, is a significant component of amyloid plaques and is believed to play a role in the pathological cascade. A variety of cellular and biochemical assays are employed to elucidate the functional consequences of Aβ(23-37) exposure. These methods allow researchers to probe cellular health, oxidative stress, calcium homeostasis, synaptic function, and molecular interactions, providing a comprehensive picture of the peptide's biological effects.

Cell Viability and Metabolic Activity Assays (e.g., MTT, LDH) in Response to Beta-Amyloid (23-37)

To assess the cytotoxic effects of Aβ(23-37), researchers commonly utilize cell viability and metabolic activity assays. These assays provide quantitative measures of cell health and are fundamental in determining the peptide's impact on neuronal and other cell types.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. core.ac.uk Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. core.ac.uklabome.com Studies have shown that exposure of cell cultures to various amyloid peptides, including fragments, can lead to a dose-dependent decrease in MTT reduction, indicating compromised mitochondrial function and reduced cell viability. core.ac.uknih.gov For instance, treatment of PC12 cells with Aβ25-35, a fragment that overlaps with Aβ(23-37), resulted in a significant decrease in cell viability as measured by the MTT assay. nih.gov

The Lactate (B86563) Dehydrogenase (LDH) assay is another widely used method to quantify cell death. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. core.ac.uklabome.com The amount of LDH in the supernatant is directly proportional to the number of lysed cells. This assay is often used in conjunction with the MTT assay to provide a more complete picture of cytotoxicity. core.ac.uknih.gov For example, studies have demonstrated that treatment with amyloid peptides leads to increased LDH release, signifying a loss of membrane integrity and cell death. nih.govnih.gov

The following table summarizes typical findings from these assays in the context of amyloid peptide research:

AssayPrincipleTypical Observation with Amyloid PeptidesReference
MTT Measures mitochondrial dehydrogenase activity in viable cells.Decreased formazan production, indicating reduced metabolic activity and cell viability. core.ac.uknih.gov
LDH Measures the release of lactate dehydrogenase from damaged cells.Increased LDH levels in the culture medium, indicating loss of cell membrane integrity and cytotoxicity. nih.govnih.gov

These assays are critical first steps in characterizing the neurotoxic potential of Aβ(23-37) and provide a basis for further mechanistic studies.

Measurement of Intracellular Reactive Oxygen Species in Beta-Amyloid (23-37)-Treated Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a well-established feature of Alzheimer's disease pathology. acs.org Aβ peptides are known to induce ROS production, leading to cellular damage. acs.orgunife.it

A common method to measure intracellular ROS is the use of the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) . cellbiolabs.com Once inside the cell, DCFH-DA is deacetylated by cellular esterases to 2',7'-Dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). cellbiolabs.com The fluorescence intensity is directly proportional to the level of intracellular ROS. cellbiolabs.com Studies have shown that treatment of various cell types with Aβ peptides leads to a significant increase in DCF fluorescence, indicating elevated ROS levels. unife.itnih.gov

Another probe used for detecting superoxide (B77818) radicals is hydroethidine (HEt) . HEt is oxidized by superoxide to a fluorescent product, allowing for the measurement of this specific ROS. jneurosci.org Research has demonstrated that Aβ fragments can stimulate ROS generation in microglial cells, and this can be measured by the increased rate of HEt oxidation. jneurosci.org

The following table outlines key aspects of these ROS detection methods:

MethodProbePrincipleTypical Finding with Amyloid PeptidesReference
DCFH-DA Assay 2',7'-Dichlorodihydrofluorescein diacetateMeasures general intracellular ROS levels through oxidation to a fluorescent product.Increased fluorescence intensity, indicating elevated ROS production. unife.itcellbiolabs.comnih.gov
Hydroethidine (HEt) Assay HydroethidineSpecifically measures superoxide radical levels through oxidation to a fluorescent product.Increased fluorescence, indicating enhanced superoxide generation. jneurosci.org

These techniques are instrumental in demonstrating the role of Aβ(23-37) in inducing oxidative stress, a key component of its neurotoxic mechanism.

Calcium Imaging Techniques for Beta-Amyloid (23-37) Induced Dysregulation

Dysregulation of intracellular calcium (Ca2+) homeostasis is a central event in Aβ-induced neurotoxicity. nih.govmdpi.com Aβ peptides are thought to form pores in the cell membrane, leading to uncontrolled Ca2+ influx and subsequent downstream pathological events. nih.gov

Calcium imaging using fluorescent Ca2+ indicators is a powerful technique to visualize and quantify changes in intracellular Ca2+ concentrations in real-time. Cells are loaded with Ca2+-sensitive dyes, such as Fluo-4 AM , which exhibit a significant increase in fluorescence upon binding to Ca2+. frontiersin.org Using techniques like multiphoton microscopy, researchers can observe spontaneous and evoked Ca2+ transients in individual neurons and astrocytes. mdpi.comjneurosci.org

Studies have shown that exposure to Aβ peptides leads to an increase in the frequency and amplitude of spontaneous Ca2+ transients in neurons. frontiersin.org Furthermore, in vivo imaging in mouse models of Alzheimer's disease has revealed that neurons in the vicinity of amyloid plaques exhibit higher resting Ca2+ levels. mdpi.com Recent research has also highlighted that soluble Aβ can induce widespread astrocytic calcium dysregulation even in the absence of plaques. jneurosci.orgbiorxiv.org

Key features of calcium imaging in Aβ research are summarized below:

TechniqueProbe ExamplePrincipleCommon Observation with Amyloid PeptidesReference
Fluorescence Calcium Imaging Fluo-4 AMMeasures changes in intracellular calcium concentration through fluorescence intensity changes of a calcium-sensitive dye.Increased frequency and amplitude of calcium transients, elevated resting calcium levels. mdpi.comfrontiersin.org

These imaging techniques provide direct evidence for the disruption of Ca2+ homeostasis by Aβ(23-37), linking the peptide to downstream signaling pathways involved in synaptic dysfunction and cell death.

Electrophysiological Recordings of Synaptic Function in Beta-Amyloid (23-37) Models

Synaptic failure is a major contributor to the cognitive deficits observed in Alzheimer's disease. d-nb.info Electrophysiological techniques are essential for directly assessing the impact of Aβ peptides on synaptic transmission and plasticity.

Extracellular field potential recordings in brain slices are commonly used to measure synaptic strength and plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. d-nb.infopnas.org By stimulating presynaptic fibers and recording the postsynaptic response (field excitatory postsynaptic potential, fEPSP), researchers can assess basal synaptic transmission and induce and measure LTP. d-nb.info Numerous studies have shown that Aβ peptides, including various fragments, can impair LTP. pnas.orgnih.gov

Whole-cell patch-clamp recordings provide a more detailed analysis of synaptic function at the single-cell level. d-nb.infooup.com This technique allows for the measurement of miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs), providing insights into presynaptic release probability and postsynaptic receptor function. d-nb.info Research using this method has revealed complex changes in synaptic activity in response to Aβ, including alterations in both excitatory and inhibitory transmission. d-nb.infooup.com

The table below details these electrophysiological approaches:

TechniqueMeasurementKey Findings in Aβ ResearchReference
Extracellular Field Recordings Field Excitatory Postsynaptic Potential (fEPSP), Long-Term Potentiation (LTP)Impairment of LTP, indicating deficits in synaptic plasticity. d-nb.infopnas.orgnih.gov
Whole-Cell Patch-Clamp Miniature Excitatory/Inhibitory Postsynaptic Currents (mEPSCs/mIPSCs)Alterations in presynaptic and postsynaptic function, changes in synaptic transmission. d-nb.infooup.com

These electrophysiological studies are critical for understanding how Aβ(23-37) contributes to the synaptic deficits that underlie the cognitive decline in Alzheimer's disease.

Protein Interaction Assays (e.g., SPR, MST) with Beta-Amyloid (23-37)

Understanding the molecular interactions of Aβ(23-37) with other proteins and biomolecules is key to elucidating its biological functions and pathological mechanisms. nih.gov Techniques that can measure binding affinity and kinetics in real-time are particularly valuable.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions. nih.govnicoyalife.com One molecule (the ligand) is immobilized on a sensor surface, and the binding of another molecule (the analyte) from a solution flowing over the surface is detected as a change in the refractive index. nih.gov SPR provides quantitative data on association and dissociation rates, allowing for the determination of binding affinity. This technique has been widely used to characterize the interactions of Aβ peptides with various binding partners, including other proteins, antibodies, and small molecules. nih.govbiorxiv.org

Microscale Thermophoresis (MST) is another powerful technique for quantifying biomolecular interactions in solution. nicoyalife.com It measures the movement of fluorescently labeled molecules along a microscopic temperature gradient. nicoyalife.com The thermophoretic movement of a molecule changes upon binding to a partner, and this change is used to determine the binding affinity. nicoyalife.com A key advantage of MST is its low sample consumption and ability to perform measurements in complex biological liquids.

A summary of these protein interaction assays is provided below:

TechniquePrincipleAdvantagesApplication in Aβ ResearchReference
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Label-free, real-time kinetic data (association/dissociation rates).Characterizing the binding of Aβ to other proteins, antibodies, and small molecules. nih.govbiorxiv.org
Microscale Thermophoresis (MST) Measures the change in thermophoretic movement of a fluorescently labeled molecule upon binding to a partner.Low sample consumption, can be used in complex solutions, no immobilization required.Quantifying the affinity of Aβ interactions with various binding partners. nicoyalife.com

These advanced biophysical techniques provide detailed insights into the molecular interactions of Aβ(23-37), helping to identify potential therapeutic targets and diagnostic tools.

Pre Clinical Investigative Approaches and Therapeutic Concepts for Beta Amyloid 23 37

Development of Aggregation Inhibitors Targeting Beta-Amyloid (23-37)

The aggregation of Aβ peptides is a critical event in Alzheimer's disease pathology. nih.gov Therefore, inhibiting the initial stages of aggregation with various molecules is a primary therapeutic strategy. nih.gov The Aβ(23-37) region contains key residues that are crucial for the peptide's aggregation, including the salt bridge between Aspartic acid-23 (Asp23) and Lysine-28 (Lys28), which stabilizes the β-sheet conformation necessary for fibril formation. nih.gov

Small Molecule and Peptidomimetic Inhibitors of Beta-Amyloid (23-37) Aggregation

Small molecules offer a promising avenue for inhibiting Aβ aggregation due to their potential to be developed into drugs. thieme-connect.com The strategy involves designing molecules that can interfere with the protein-protein interactions required for Aβ monomers to assemble into toxic oligomers and fibrils. nih.gov Although the large and relatively featureless interaction surfaces of Aβ present a challenge, specific regions, including the hydrophobic core and turn regions within sequences like Aβ(23-37), can be targeted. nih.gov

Peptidomimetics, which are molecules that mimic the structure of natural peptides but have modified backbones, are designed to overcome the limitations of natural peptides, such as poor stability against proteases. nih.gov Rationally designed peptidomimetics based on recognition sequences, like KLVFF (Aβ16-20), have been shown to bind to Aβ and prevent its aggregation. nih.gov This principle is applied to design inhibitors targeting the Aβ(23-37) region, aiming to disrupt the critical interactions necessary for its assembly. nih.gov For example, peptidomimetics containing N-substituted amino acids have demonstrated significant inhibitory activity against Aβ aggregates. nih.gov

Rationally Designed Peptide Inhibitors of Beta-Amyloid (23-37) Assembly

Rational design of peptide inhibitors involves using the Aβ sequence itself to create peptides that can bind to the full-length Aβ and block its aggregation. nih.gov This approach leverages the intrinsic self-affinity of the Aβ peptide. acs.org

Key strategies in the rational design of peptide inhibitors include:

Targeting Critical Regions: Peptides are designed to bind to specific amyloid-forming segments. The formation of a salt bridge between Asp23 and Lys28 is vital for stabilizing the β-sheet structure and promoting oligomerization. nih.gov Inhibitors can be designed to block this interaction.

Incorporating Modifications: To enhance stability and efficacy, modifications are introduced. These include using D-amino acids instead of the natural L-enantiomers, which confers resistance to enzymatic degradation, and N-methylation to improve stability. nih.gov

Using Chaotropic Agents: Amino acids like Arginine have been reported to act as aggregation inhibitors or destabilizers and can be incorporated into inhibitor designs. nih.gov

Structure-Based Design: Using the known structures of Aβ fibrils, potent peptide inhibitors can be designed. For instance, the RosettaDesign software has been used to develop novel peptide sequences that are then constrained into a β-strand conformation using a chemical scaffold, significantly improving their potency against Aβ aggregation and toxicity. frontiersin.org

Table 1 Data (for generation):

Design Strategy Rationale Example/Target Reference
Targeting Salt Bridges The Asp23-Lys28 salt bridge is crucial for stabilizing the β-hairpin turn, a key step in aggregation. Inhibitors can physically block this electrostatic interaction. Aβ(23-28) region nih.gov
D-Amino Acid Substitution Peptides made of D-amino acids are resistant to proteases, increasing their biological half-life, and can have a higher binding affinity for L-amino acid Aβ. D-peptides targeting Aβ assembly nih.gov
N-Methylation Modifying the peptide backbone by N-methylation improves stability and can enhance blood-brain barrier permeability. N-methylated iAβ5p nih.gov
Retro-Inverso Peptides These peptides contain D-amino acids with reversed peptide bonds, making them highly resistant to proteolysis while maintaining side-chain topology for binding. General peptide inhibitor strategy nih.gov
Chaotropic Residues Incorporating residues like Arginine can destabilize the ordered β-sheet structures required for fibril formation. Arginine-flanked KLVFF peptides nih.gov

| Structure-Based Computational Design | Utilizing software like RosettaDesign to create novel peptide sequences that bind to key amyloid-forming segments (e.g., within Aβ23-37) and block fibril growth. | mcK6A1 | frontiersin.org |

Modulation of Beta-Amyloid (23-37) Clearance and Degradation Pathways

The accumulation of Aβ in the brain results from an imbalance between its production and clearance. biomolther.org Several enzymatic and cellular pathways are responsible for the removal of Aβ, and their dysfunction can lead to the buildup of toxic fragments like Aβ(23-37). biomolther.orgen-journal.org

The primary enzymes involved in Aβ degradation are zinc metalloendopeptidases, including neprilysin (NEP) and insulin-degrading enzyme (IDE). portlandpress.comnih.gov These enzymes can cleave full-length Aβ into smaller, less toxic fragments that are more easily cleared. nih.gov However, the degradation process can sometimes generate stable, toxic fragments. In vitro studies have shown that enzymatic cleavage can produce fragments such as Aβ(25-35), which retain significant toxicity and aggregation propensity, similar to the full-length peptide. nih.gov Furthermore, factors like the binding of zinc ions to Aβ can make the peptide resistant to enzymatic degradation by IDE, potentially leading to the accumulation of these toxic species. biorxiv.org

Cellular clearance mechanisms also play a crucial role. Microglia, the resident immune cells of the brain, are involved in clearing Aβ through phagocytosis. biomolther.org They can take up and degrade both soluble and fibrillar forms of Aβ. biomolther.org Astrocytes also contribute to this process. Additionally, Aβ is cleared from the brain's interstitial fluid via perivascular drainage pathways into the cerebrospinal fluid and subsequently into the peripheral circulation, where it is primarily cleared by the liver. en-journal.orgfrontiersin.org Failure in any of these clearance systems can contribute to the accumulation of fragments like Aβ(23-37).

Strategies for Mitigating Beta-Amyloid (23-37)-Induced Cellular Toxicity

The Aβ(25-35) fragment is widely recognized as a highly toxic component of the full-length Aβ peptide and is frequently used in preclinical models to study neurotoxicity. spandidos-publications.comresearchgate.net Its toxicity stems from multiple mechanisms, including the induction of oxidative stress through the generation of reactive oxygen species (ROS), disruption of cellular calcium homeostasis, mitochondrial dysfunction, and ultimately, triggering apoptotic cell death. nih.govacs.org Aβ(25-35) has been shown to reduce cell viability in a dose-dependent manner and induce cytoskeletal disintegration in neuronal cell lines. spandidos-publications.com

Several strategies are being investigated to counteract these toxic effects. A primary approach is the use of antioxidants to combat oxidative stress. Natural polyphenolic compounds and other novel antioxidant molecules have shown promise in preclinical studies by protecting cells from Aβ-induced damage. acs.orgmdpi.com These compounds can scavenge free radicals and reduce ROS levels, thereby preserving cell viability. acs.org Other strategies involve targeting the downstream effects of Aβ toxicity, such as inhibiting specific cellular signaling pathways that lead to apoptosis. jst.go.jp For instance, research has shown that glucosylceramide synthase (GCS) activity can protect against Aβ(25-35)-induced cytotoxicity, suggesting that modulating sphingolipid metabolism could be a valid therapeutic approach. jst.go.jp

Table 2 Data (for generation):

Compound/Agent Class Investigated Effect Model System Reference
Brazilin Natural Polyphenol Reduces ROS, protects from Aβ toxicity, inhibits aggregation, rescues cells from apoptosis. Human neuroblastoma cells (SH-SY5Y) acs.org
VANL-100 Antioxidant Compound Improves cell viability against both non-fibril and fibril Aβ(25-35). Human neuroblastoma cells (SH-SY5Y) mdpi.com
Dactylorhin B Natural Compound Mitigated SH-SY5Y cell damage induced by Aβ(25-35). Human neuroblastoma cells (SH-SY5Y) researchgate.net
D609 SMS Inhibitor Reduced cytotoxicity induced by Aβ(25-35). Human glioblastoma cells (T98G) jst.go.jp

| Glucosylceramide Synthase (GCS) | Enzyme | GCS activity showed protective effects against Aβ(25-35)-induced cytotoxicity. | GCS-knockout cells | jst.go.jp |

Role of Post-Translational Modifications of Beta-Amyloid (23-37) in Therapeutic Targeting

Post-translational modifications (PTMs) of the Aβ peptide can significantly alter its pathological properties, including its aggregation rate, toxicity, and resistance to degradation. nih.gov Several PTMs occur at residues within the Aβ(23-37) sequence and are considered important factors in the pathogenesis of Alzheimer's disease. nih.gov

Notable PTMs within this region include:

Isomerization and Racemization at Aspartic Acid-23 (Asp23): Aspartate residues are prone to spontaneous chemical changes. Isomerization at Asp23 has been shown to occur in vivo and can promote fibril formation while increasing resistance to proteolytic degradation. nih.gov Racemization at this site also influences the aggregation properties of the Aβ peptide. nih.gov

Phosphorylation at Serine-26 (Ser26): Phosphorylation of Aβ at Ser26 has been detected, particularly in intraneuronal deposits at very early stages of the disease. nih.gov This modification can stabilize toxic oligomeric assemblies of Aβ. tandfonline.com

Truncation: N-terminal truncated variants of Aβ are present in senile plaques, and the Aβ(25-35) fragment itself is a product of such truncation, which enhances aggregation and toxicity. nih.gov

These modifications present a significant challenge for therapeutic targeting. PTMs can create a heterogeneous mixture of Aβ species in the brain, each with potentially different structural and toxic properties. nih.gov This heterogeneity means that a therapeutic agent designed to target the unmodified Aβ sequence may not be effective against modified forms. Furthermore, modified species like phosphorylated Aβ have been shown to be more resistant to degradation by key enzymes, which could contribute to their accumulation. nih.govtandfonline.com Therefore, therapeutic strategies may need to be designed to either prevent these modifications from occurring or to specifically target the more pathogenic, modified Aβ species.

Advanced Research Models and Future Perspectives for Beta Amyloid 23 37

Development of Complex In Vitro Models for Enhanced Physiological Relevance of Beta-Amyloid (23-37) Studies

Traditional two-dimensional (2D) cell culture systems often fail to replicate the complex microenvironment of the human brain, limiting their predictive power in drug discovery and disease modeling. biorxiv.org To bridge this gap, sophisticated three-dimensional (3D) models are being developed to provide more physiologically relevant platforms for studying the behavior of amyloid peptides. nih.govmdpi.com

3D Cell Culture Systems and Organoids for Beta-Amyloid (23-37) Research

Three-dimensional cell culture systems, which include spheroids and the use of hydrogel matrices, offer a significant leap forward from conventional 2D models. biorxiv.org These systems promote more realistic cell-to-cell and cell-to-matrix interactions, which can significantly influence protein aggregation kinetics and cellular responses. biorxiv.org Studies have shown that confining Aβ within a 3D hydrogel can accelerate its aggregation into stable β-sheet structures, a process that differs fundamentally from aggregation in a 2D solution. biorxiv.org For instance, a gel-based 3D culture system was instrumental in demonstrating for the first time that the deposition of beta-amyloid is sufficient to cause the formation of neurofibrillary tangles, a key hallmark of Alzheimer's disease. mdpi.com

Brain organoids, self-organizing 3D structures derived from human pluripotent stem cells, represent an even more advanced model. mdpi.com These organoids can recapitulate aspects of the brain's architecture and cellular diversity, including neurons and glial cells. mdpi.com Researchers have successfully used brain organoids to model Alzheimer's disease pathology, observing the spontaneous development of Aβ aggregates and hyperphosphorylated tau in organoids derived from patients with familial Alzheimer's disease. nih.gov While much of this research has utilized models overexpressing full-length Aβ, these platforms are ideally suited for investigating the specific role of fragments like Aβ(23-37). By introducing synthetic Aβ(23-37) into these systems, researchers could directly assess its capacity to seed aggregation, induce toxicity, and trigger downstream pathological events like tauopathy and neuroinflammation in a complex, human-based model. mdpi.com

Table 1: Potential Applications of 3D Culture and Organoid Models for Aβ(23-37) Research

Model SystemResearch Application for Aβ(23-37)Potential Data Output
3D Hydrogel Culture Assess aggregation kinetics and morphology of Aβ(23-37) in a confined environment.Aggregation rate (ThT assay), fibril morphology (TEM), cytotoxicity (cell viability assays). biorxiv.org
Neural Spheroids Investigate the neurotoxic effects of exogenous Aβ(23-37) on a simple neural collective.Neuronal death rates, synaptic protein loss, inflammatory cytokine release.
Brain Organoids Model the specific contribution of Aβ(23-37) to Alzheimer's-like pathology.Seeding capacity for Aβ(1-42) aggregation, induction of tau hyperphosphorylation, glial cell activation. nih.gov

Microfluidic and Lab-on-a-Chip Platforms for Beta-Amyloid (23-37) Investigations

Microfluidic and "lab-on-a-chip" technologies offer precise control over the cellular microenvironment, enabling high-throughput analysis with minimal reagent consumption. mdpi.comnih.gov These platforms have emerged as powerful tools for studying various aspects of amyloid biology, from aggregation dynamics to neurotoxicity and inhibitor screening. mdpi.com The ability to generate stable concentration gradients and apply fluidic shear stress allows for the creation of more biomimetic conditions than static culture systems. nih.gov

These systems have been used to create uniform amyloid fibrils in shorter timeframes compared to bulk assays, making them efficient for screening potential aggregation inhibitors. mdpi.com Microfluidic devices with isolated compartments have been crucial in demonstrating that Aβ pathology can be transmitted between neurons along axonal connections. mdpi.com Furthermore, integrated platforms have been developed for the sensitive detection of various Aβ peptides, including truncated forms, which are important for early disease diagnosis. mdpi.com

For the Aβ(23-37) fragment, microfluidic platforms offer a unique opportunity to study its specific biophysical and cytotoxic properties in a controlled setting. Researchers could investigate its aggregation propensity under flow, its interaction with cultured endothelial cells in a blood-brain barrier-on-a-chip model, and its direct neurotoxic effects on isolated neurons. nih.govoup.com The high-throughput nature of these devices would also accelerate the screening of compound libraries to find molecules that specifically prevent the aggregation or toxicity of Aβ(23-37).

Table 2: Exemplary Data from Microfluidic Investigations of Aβ Peptides

Microfluidic ApplicationPeptide StudiedKey FindingRelevance for Aβ(23-37)
Aggregation Kinetics General AβGenerated uniform fibrils with shorter incubation time. mdpi.comEnables rapid screening of factors influencing Aβ(23-37) aggregation.
Neurotoxicity Aβ(1-42) oligomersGenerated continuous flow/gradients to analyze on-chip neurotoxicity. mdpi.comAllows for precise study of Aβ(23-37) concentration-dependent toxicity.
BBB Disruption Aβ(1-42) oligomersDemonstrated concentration-dependent disruption of tight junctions and barrier leakage. nih.govCan be used to determine if Aβ(23-37) affects blood-brain barrier integrity.
Peptide Detection Truncated Aβ peptidesAchieved sensitive detection and analysis of various Aβ fragments. mdpi.comCould be adapted for specific and sensitive detection of Aβ(23-37) in biological fluids.

Integration of Computational Modeling and Simulation for Beta-Amyloid (23-37) Research

Computational methods are indispensable for exploring the molecular-level events of peptide folding and aggregation that are often difficult to capture experimentally. These in silico approaches provide dynamic, atomistic insights into the mechanisms driving amyloid formation and can guide the rational design of therapeutic inhibitors.

Molecular Dynamics Simulations of Beta-Amyloid (23-37) Folding and Aggregation

Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules. nih.gov In the context of amyloid research, MD simulations can track the conformational changes of Aβ peptides from their monomeric state to the formation of oligomers and protofibrils. mdpi.comnih.gov These simulations have been critical in revealing that Aβ aggregation can be accelerated at interfaces, such as between water and air or on the surface of cell membranes. nih.gov

Studies using MD have shown that full-length Aβ peptides can transition from an α-helical structure to a β-sheet conformation, which is the critical step in forming aggregation-prone species. pnas.org One simulation study identified the segment of residues 24-37 as a core region for β-sheet formation in Aβ(1-40), highlighting the structural importance of the sequence contained within Aβ(23-37). pnas.org Specifically, the glycine (B1666218) residues at positions 25, 29, 33, and 37 were found to be essential for this conformational change. pnas.org Applying MD simulations specifically to the Aβ(23-37) fragment would allow researchers to dissect its intrinsic folding landscape, identify its most stable conformations, and understand how it interacts with itself and other Aβ peptides to initiate or contribute to the aggregation process.

In Silico Screening for Beta-Amyloid (23-37) Inhibitors

In silico screening, using techniques like molecular docking and virtual screening, has become a cornerstone of modern drug discovery. biorxiv.orgacs.org This approach involves computationally testing vast libraries of small molecules to identify candidates that can bind to a specific biological target and modulate its function. For Alzheimer's disease, a major strategy is to find inhibitors that prevent Aβ aggregation. acs.orgmdpi.com

Computational methods have been successfully used to design and optimize pseudopeptide inhibitors that target the aggregation-prone region of Aβ. nih.gov The process typically involves docking potential inhibitors to a known or predicted structure of the Aβ peptide and calculating their binding affinity. The most promising candidates can then be synthesized and tested in vitro. acs.orgmdpi.com While many studies have targeted the full-length Aβ peptide, this in silico approach can be precisely focused on the Aβ(23-37) fragment. By building a high-resolution model of Aβ(23-37), researchers can screen for compounds that specifically bind to this region, potentially preventing it from adopting a β-sheet conformation or blocking its ability to interact with other peptides. This targeted approach could lead to the development of highly specific inhibitors that disrupt a critical early step in the amyloid cascade. biorxiv.org

Table 3: Computational Approaches for Aβ(23-37) Research

Computational MethodResearch GoalExpected Outcome
Molecular Dynamics (MD) Elucidate the folding and aggregation mechanism of Aβ(23-37) monomers and dimers.Atomistic-level understanding of conformational transitions, identification of key interacting residues, prediction of stable oligomeric structures. nih.govpnas.org
Molecular Docking Identify potential binding sites for small molecules on the Aβ(23-37) surface.A ranked list of potential inhibitors based on predicted binding energy and mode of interaction. biorxiv.orgmdpi.com
Virtual Screening Screen large chemical libraries for compounds that bind to Aβ(23-37).A set of "hit" compounds for subsequent experimental validation. biorxiv.orgacs.org

Elucidating the Broader Biological Context and Potential Physiological Roles of Beta-Amyloid (23-37)

While the pathological role of aggregated Aβ is well-established, there is growing evidence that the peptide, in its soluble monomeric form, has important physiological functions. wikipedia.orgen-journal.org These proposed roles include regulating synaptic function, acting as an antimicrobial peptide (AMP) to protect against pathogens, sealing leaks in the blood-brain barrier, and promoting recovery from injury. wikipedia.orgbiorxiv.orgplos.org The production of Aβ appears to increase in response to physiological challenges, suggesting it is part of the body's innate immune and repair systems. wikipedia.org

The antimicrobial hypothesis, for example, suggests that Aβ can bind to and aggregate pathogens like bacteria and viruses, facilitating their clearance. plos.org This function is similar to other known AMPs. plos.org Likewise, low, physiological concentrations of Aβ have been shown to be essential for synaptic plasticity and memory, processes that are impaired when Aβ levels are depleted. en-journal.org

Determining a specific physiological role for a short fragment like Aβ(23-37) is challenging. It is often viewed as a cleavage product of the larger amyloid precursor protein (APP). scirp.org However, given that the 23-37 region is part of the larger, functional peptides and contains a critical binding domain, it is plausible that it could retain some biological activity on its own or modulate the activity of full-length Aβ. Future research using the advanced models described above will be crucial to investigate whether Aβ(23-37) has any distinct physiological or, conversely, pathobiological functions that differ from its parent peptides. Understanding this broader context is vital, as therapeutic strategies aimed at eliminating all Aβ species could unintentionally interfere with these protective physiological roles. wikipedia.org

Q & A

Basic: What experimental models are most suitable for studying Beta-Amyloid (23-37) aggregation kinetics?

Answer:
Beta-Amyloid (23-37) aggregation kinetics are typically studied using in vitro models (e.g., synthetic peptide solutions under controlled pH, temperature, and ionic strength) and in silico molecular dynamics simulations. For in vitro studies, protocols involve:

  • Thioflavin T (ThT) fluorescence assays to monitor fibril formation .
  • Transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize structural changes .
  • Circular dichroism (CD) to track secondary structure transitions (e.g., random coil to β-sheet) .

Key Variables to Control:

  • Peptide concentration (µM–mM range).
  • Agitation speed (for fibril nucleation).
  • Presence of co-factors (e.g., metal ions like Cu²⁺/Zn²⁺) .

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